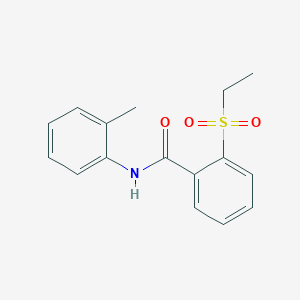![molecular formula C21H21N3O4S2 B11161790 (2S)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11161790.png)
(2S)-3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the benzothiazole core using methanesulfonyl chloride in the presence of a base.
Attachment of the Butanamide Moiety: The final step involves coupling the benzothiazole derivative with the butanamide fragment, which can be synthesized separately.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Sulfonyl Compounds: Compounds containing the methanesulfonyl group.
Butanamide Derivatives: Compounds with similar butanamide moieties.
Uniqueness
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H21N3O4S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)butanamide |
InChI |
InChI=1S/C21H21N3O4S2/c1-12(2)18(24-11-13-6-4-5-7-15(13)20(24)26)19(25)23-21-22-16-9-8-14(30(3,27)28)10-17(16)29-21/h4-10,12,18H,11H2,1-3H3,(H,22,23,25)/t18-/m0/s1 |
InChI Key |
MUCYDPHRSQODPK-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)N3CC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)N3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11161711.png)
![2,6-dimethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11161718.png)
methanone](/img/structure/B11161723.png)

![7-hydroxy-6-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11161733.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11161736.png)
![ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11161745.png)

![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-phenylbutanamide](/img/structure/B11161754.png)
![N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11161762.png)
![Methyl 4-[({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11161770.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B11161774.png)
![(2S)-N-[4-(dimethylamino)phenyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11161777.png)
